molecular formula C23H22ClN3O4S B11774865 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide

3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11774865
M. Wt: 472.0 g/mol
InChI Key: YQYGJLOYCQXVNJ-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by its unique structure, which includes a chloro-substituted benzo[b]thiophene core, a cyclohexyl group, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and substituted benzaldehydes.

    Introduction of the Chloro Group: Chlorination of the benzo[b]thiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through nucleophilic substitution reactions using cyclohexylamine.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzo[b]thiophene core and the nitrophenyl group. This is typically achieved through condensation reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group on the benzo[b]thiophene core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways such as the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide: Lacks the cyclohexyl group.

    N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide: Lacks the chloro group.

    3-Chloro-N-cyclohexyl-N-(2-oxoethyl)benzo[b]thiophene-2-carboxamide: Lacks the nitrophenyl group.

Uniqueness

The presence of the chloro, cyclohexyl, and nitrophenyl groups in 3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-N-[2-(3-nitroanilino)-2-oxoethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H22ClN3O4S/c24-21-18-11-4-5-12-19(18)32-22(21)23(29)26(16-8-2-1-3-9-16)14-20(28)25-15-7-6-10-17(13-15)27(30)31/h4-7,10-13,16H,1-3,8-9,14H2,(H,25,28)

InChI Key

YQYGJLOYCQXVNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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